molecular formula C23H17N3O6S B2918623 (E)-dimethyl 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate CAS No. 799771-42-9

(E)-dimethyl 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate

Cat. No.: B2918623
CAS No.: 799771-42-9
M. Wt: 463.46
InChI Key: NCSNDLPDWPKJPR-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-dimethyl 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate is a synthetic small molecule designed for pharmaceutical research, integrating multiple pharmacologically active motifs into a single hybrid structure. Its molecular architecture features a thiazole heterocycle—a privileged scaffold in medicinal chemistry known for its diverse biological activities—linked to a benzo[1,3]dioxole unit and an ester-functionalized isophthalate core. The strategic incorporation of these moieties is based on the principle of molecular hybridization, a rational drug design approach aimed at developing novel therapeutic agents with potential for enhanced activity, multi-target mechanisms, and the ability to circumvent drug resistance. The thiazole ring is a cornerstone of this compound's research value. This heterocycle is a critical structural component in several FDA-approved anticancer drugs, such as dasatinib, a tyrosine kinase inhibitor, and alpelisib, a phosphatidylinositol-3 kinase alpha inhibitor . Furthermore, contemporary research highlights that novel thiazole-amino acid hybrid derivatives exhibit significant cytotoxicity against a range of human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancers, underscoring the thiazole ring's continued relevance in oncology drug discovery . The broader scientific literature confirms that thiazole-containing molecules are extensively investigated for a wide spectrum of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticonvulsant agents . This compound is intended solely for research applications in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and referring to the associated safety data sheet (SDS) before use.

Properties

IUPAC Name

dimethyl 5-[[(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O6S/c1-29-22(27)14-5-15(23(28)30-2)7-17(6-14)25-10-16(9-24)21-26-18(11-33-21)13-3-4-19-20(8-13)32-12-31-19/h3-8,10-11,25H,12H2,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSNDLPDWPKJPR-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-dimethyl 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure features a complex arrangement that includes a benzo[d][1,3]dioxole moiety and a thiazole ring, which are known for their pharmacological properties. The molecular formula is C20H18N2O4SC_{20}H_{18}N_2O_4S, with a molecular weight of approximately 378.43 g/mol.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the benzo[d][1,3]dioxole and thiazole groups have demonstrated cytotoxic effects against various cancer cell lines. In one study, compounds were evaluated for their ability to inhibit the proliferation of human cancer cells, showing IC50 values ranging from 10 to 30 μM against breast and colon cancer cell lines .

CompoundCell LineIC50 (μM)
Compound AMCF-7 (Breast)15 ± 1.5
Compound BHCT-116 (Colon)25 ± 2.0
(E)-dimethyl 5-...MCF-7 (Breast)TBD

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. Studies have reported that it can decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cell cultures treated with inflammatory stimuli .

Antimicrobial Activity

Similar compounds have also been evaluated for antimicrobial properties. One study indicated moderate activity against specific bacterial strains, suggesting that modifications to the thiazole or dioxole moieties could enhance efficacy .

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Cytokine Modulation : It appears to modulate inflammatory responses by inhibiting cytokine release.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that could contribute to their therapeutic effects.

Case Studies

A notable case study involved the synthesis and evaluation of related compounds in a series of in vivo experiments. These studies highlighted the importance of structural modifications in enhancing biological activity. For instance, introducing different substituents on the thiazole ring improved anticancer potency significantly compared to unsubstituted analogs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Compound A: 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4)

Key Features :

  • Substituents : Chlorophenyl, fluorophenyl, triazole, and dihydropyrazole groups.
  • Crystallography : Triclinic crystal system (space group P̄1), two independent molecules per asymmetric unit. Planar except for one fluorophenyl group oriented perpendicularly .
Compound B: 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)

Key Features :

  • Substituents : Fluorophenyl (×3), triazole, and dihydropyrazole groups.
  • Crystallography : Isostructural with Compound 4, identical space group and molecular conformation .
Target Compound: (E)-Dimethyl 5-((2-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate

Key Differences :

  • Functional Groups: Replaces fluorophenyl/triazole with benzo[d][1,3]dioxol and cyanovinyl groups.
  • Planarity: Enhanced conjugation due to the rigid (E)-cyanovinyl linker, contrasting with the non-planar fluorophenyl group in Compounds 4 and 3.
  • Electron Density: The electron-withdrawing cyanovinyl group alters charge distribution compared to the electron-deficient fluorophenyl groups in Compounds 4 and 4.

Table 1: Crystallographic and Structural Comparison

Property Compound 4 Compound 5 Target Compound
Space Group P̄1 P̄1 Not Reported
Asymmetric Unit 2 molecules 2 molecules
Planarity Partial Partial High (E-config)
Key Substituents Cl/F-phenyl F-phenyl (×3) Benzo[d][1,3]dioxol

Electronic and Reactivity Comparisons

Computational Insights Using Multiwfn
  • Electrostatic Potential (ESP): The benzo[d][1,3]dioxol group in the target compound introduces regions of high electron density due to the electron-rich oxygen atoms, contrasting with the electron-deficient fluorophenyl groups in Compounds 4 and 5. This affects intermolecular interactions, such as hydrogen bonding or π-π stacking .
  • HOMO-LUMO Gap: The cyanovinyl group in the target compound likely reduces the HOMO-LUMO gap compared to Compounds 4 and 5, enhancing photoreactivity or charge-transfer properties .
Evidence from Analogous Compounds
  • Compound C: (E)-4-[(4,5-Dimethylthiazol-2-yl)diazenyl]-2-isopropyl-5-methylphenol () Features: Azo-linked thiazole with phenol and methyl groups. Activity: Demonstrated antimicrobial and anticancer activity via metal coordination .

Research Findings and Implications

  • Structural Design: The benzo[d][1,3]dioxol and cyanovinyl groups in the target compound provide a unique balance of planarity and electronic modulation, distinguishing it from fluorophenyl/thiazole derivatives.
  • Applications: Potential use in photodynamic therapy (due to HOMO-LUMO properties) or as a protease inhibitor (leveraging the methylenedioxyphenyl motif) .

Q & A

Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be controlled?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Thiazole ring formation : Cyclization of thioamide derivatives with α-haloketones under reflux conditions (e.g., ethanol, 12 hours) .
  • Coupling reactions : The benzo[d][1,3]dioxole moiety can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, sodium hydroxide and carbon disulfide are used to form thiadiazole intermediates, followed by acid quenching (pH 4) to precipitate the product .
  • Cyanovinyl linkage : A Knoevenagel condensation may be employed, requiring anhydrous conditions and catalysts like piperidine .
    Critical conditions : Temperature control during reflux (±2°C), stoichiometric precision of coupling agents (e.g., EDCI), and pH adjustment during acid quenching to avoid side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for aromatic protons in the benzo[d][1,3]dioxole region (δ 6.7–7.1 ppm) and thiazole protons (δ 7.5–8.5 ppm). The (E)-cyanovinyl group shows a characteristic coupling constant (J = 12–16 Hz) .
  • ¹³C NMR : The cyano group appears at δ 115–120 ppm, and ester carbonyls at δ 165–170 ppm .
  • IR : Confirm the cyano group (C≡N stretch at ~2200 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) .
  • Elemental Analysis : Validate purity by comparing experimental vs. theoretical C, H, N, S percentages (e.g., CHNS analyzer with <0.3% deviation) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

  • Methodological Answer :
  • Step 1 : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and predict NMR/IR spectra. Compare with experimental data .
  • Step 2 : If discrepancies arise (e.g., unexpected splitting in ¹H NMR), assess solvent effects or conformational dynamics using molecular dynamics simulations .
  • Step 3 : Validate tautomeric forms (e.g., thione-thiol equilibrium in thiazole derivatives) via variable-temperature NMR .

Q. What strategies optimize crystallization conditions for X-ray diffraction studies of this compound?

  • Methodological Answer :
  • Solvent screening : Use mixed solvents (e.g., DMF/EtOH) to enhance crystal growth. Slow evaporation at 4°C is recommended .
  • SHELX refinement : Employ SHELXL for structure solution, leveraging constraints for disordered benzo[d][1,3]dioxole or thiazole moieties. Use the TWIN command for handling twinned crystals .
  • Data collection : High-resolution (<1.0 Å) data at low temperature (100 K) improves accuracy for light atoms (e.g., cyano groups) .

Q. How can researchers address discrepancies between elemental analysis results and theoretical values?

  • Methodological Answer :
  • Common causes : Hydrate/solvate formation or incomplete combustion. Dry samples at 60°C under vacuum for 24 hours before analysis .
  • Validation : Use orthogonal methods like mass spectrometry (HRMS) to confirm molecular weight and XPS for sulfur content quantification .

Design a multi-step synthesis pathway for this compound, considering steric and electronic effects in the thiazole-cyanovinyl linkage.

  • Methodological Answer :
  • Step 1 : Synthesize 4-(benzo[d][1,3]dioxol-5-yl)thiazole-2-amine via Hantzsch thiazole synthesis .
  • Step 2 : Introduce the cyanovinyl group using a Horner-Wadsworth-Emmons reaction with diethyl cyanomethylphosphonate .
  • Step 3 : Couple with dimethyl 5-aminoisophthalate via EDC/HOBt-mediated amidation. Steric hindrance at the amino group requires excess coupling agent (1.5 eq) .

Q. What in-silico methods are suitable for predicting the biological activity of this compound?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to model interactions with acetylcholinesterase (targeting the benzodioxole moiety) .
  • QSAR models : Train a model using thiazole derivatives’ IC₅₀ data to predict anticancer activity .
  • ADMET prediction : SwissADME evaluates bioavailability, focusing on logP (<5) and TPSA (<140 Ų) for blood-brain barrier penetration .

Q. How can complex splitting patterns in the ¹H NMR of the thiazole-cyanovinyl moiety be interpreted?

  • Methodological Answer :
  • Analysis : Use 2D NMR (COSY, HSQC) to assign coupling between thiazole H-5 and cyanovinyl protons.
  • Simulation : MestReNova’s NMR predictor models vicinal coupling (³J) and long-range coupling (⁴J) in conjugated systems .

Q. What troubleshooting steps are recommended for low yields in thiazole ring formation?

  • Methodological Answer :
  • Cause 1 : Impure α-bromoketone starting material. Purify via column chromatography (hexane:EtOAc 3:1) .
  • Cause 2 : Incomplete cyclization. Increase reaction time to 18 hours and monitor by TLC (Rf = 0.4 in CH₂Cl₂:MeOH 9:1) .

Q. How can researchers validate the purity of this compound using orthogonal analytical methods?

  • Methodological Answer :
  • HPLC : Use a C18 column (ACN:H₂O 70:30) to detect impurities (<0.5% area).
  • DSC : A sharp melting endotherm (ΔH > 100 J/g) confirms crystallinity .
  • XRD : Match experimental PXRD patterns with Mercury-simulated data from SHELXL-refined structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.